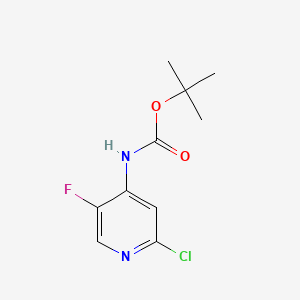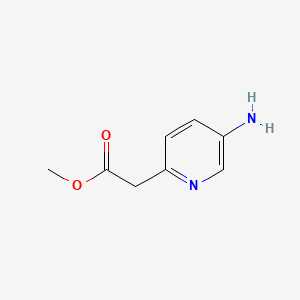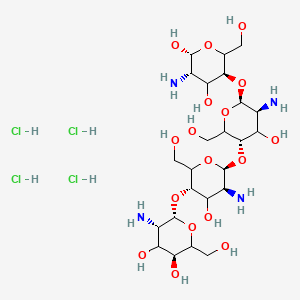
Chitosan Tetramer
Descripción general
Descripción
Chitosan Tetramer is a derivative of chitosan, a naturally occurring biodegradable and non-toxic polymer. It is synthesized by amidation reaction between the carboxyl group of aniline tetramer and the amine group of chitosan . Chitosan is a linear polysaccharide, comprising β-1,4-linked D-glucosamine (GlcN) and N-acetyl-D-glucosamine (GlcNAc) residues .
Synthesis Analysis
The synthesis of this compound involves an amidation reaction between the carboxyl group of aniline tetramer and the amine group of chitosan . Chitosan is a naturally occurring biopolymer, which is manufactured by deacetylation of chitin . A number of chitosan derivatives are prepared by chemical or enzymatic hydrolysis of chitin or chitosan .Molecular Structure Analysis
The molecular structure of this compound is complex and involves the interaction of various functional groups. The C-2 group of sugar units in the structure affects the binding of the enzyme to oligosaccharides, which could result in different cleavage patterns toward chito-oligosaccharides (COSs) and cello-oligosaccharides .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, nitrite deamination under acidic conditions (HNO2 reaction) of chitosan produces 2,5-anhydro-D-mannose that can be determined by its furfural derivative with the anthrone–H2SO4 reagent .Physical And Chemical Properties Analysis
This compound, like chitosan, has unique physicochemical properties. It is biocompatible, biodegradable, non-toxic, and has antimicrobial activity . The physical and chemical properties, hydrolysis, and the degree of deacetylation of chitosan have been studied .Aplicaciones Científicas De Investigación
Biomedical Implant Applications : Chitosan and its variants, including chitosan tetramer, are useful in various biomedical applications such as wound dressing, drug delivery, and tissue engineering. They are biocompatible and have potential in implantable biomedical applications (Khor & Lim, 2003).
Fungal Suppression and Phytoalexin Induction : Chitosan tetramers have been found to effectively induce phytoalexin accumulation in pea tissue and inhibit fungal growth, verifying their role in plant protection and pathogen resistance (Hadwiger, Ogawa & Kuyama, 1994).
Drug Delivery Systems and Regenerative Medicine : Chitosan's biocompatibility, gel-forming capability, and high adsorption capacity make it suitable for drug delivery systems and scaffolds in regenerative medicine (Dash, Chiellini, Ottenbrite & Chiellini, 2011).
Selective Electrodialytic Separation : this compound plays a role in the selective separation of oligomers, with potential applications in the purification of bioactive ingredients (Aider, Brunet & Bazinet, 2008).
Biodegradability and Toxicity Analysis : Chitosan, including its tetrameric form, is biodegradable and has been evaluated for its biodistribution and toxicity, which are crucial for its safe use in drug delivery and tissue engineering (Kean & Thanou, 2010).
Preparation by Irradiation : Chitosan oligomers, including the tetramer, can be prepared via irradiation, presenting a method for creating these bioactive compounds (Choi et al., 2002).
Enzymatic Production for Industrial Applications : Chitosan tetramers are produced enzymatically for potential use in industrial applications, improving the understanding of their modes of action (Hembach, Cord-Landwehr & Moerschbacher, 2017).
Live Cell Imaging : Chitosan nanoparticles, including tetramer-based structures, have applications in live cell imaging due to their unique properties (Li et al., 2013).
Environmental, Chemical, and Biological Sensing : Chitosan tetramers are used in the formation of photonic crystals for applications in sensing pH changes in various environments (Ryan et al., 2016).
Tissue Engineering Applications : They are integral in the development of scaffolds for tissue engineering, offering a platform for cell growth and regeneration (In-Yong Kim et al., 2008).
Mecanismo De Acción
Target of Action
Chitosan Tetramer, a derivative of chitosan, interacts with various biomolecules such as proteins, nucleic acids, and phospholipids . It is particularly suited for specific interactions with part anionic, part hydrophobic target biomolecules . The mono-acetylated this compound carrying its acetyl group at the non-reducing end unit has the highest priming activity .
Mode of Action
This compound exhibits a dose-dependent growth-inhibitory effect . It permeabilizes the cell membrane to small cellular components, coupled with a significant membrane depolarization . It is speculated that the binding of chitosan to teichoic acids, coupled with a potential extraction of membrane lipids (predominantly lipoteichoic acid), results in a sequence of events, ultimately leading to bacterial death .
Biochemical Pathways
This compound affects biochemical pathways linked to energy metabolism, which play a role in the development, persistence, and resistance of tumors to treatment . It is involved in the induction and/or upregulation of genes related to development, vegetative growth, and carbon and nitrogen metabolism .
Pharmacokinetics
These properties have a fundamental effect on the biological and technological performance of the polymer . It is soluble in dilute acids, which enhances its usability in various applications .
Result of Action
This compound permeabilizes the high-fluidity plasma membrane and increases the production of intracellular oxygen species (ROS) . It also has neuroprotective properties, including anti-neuroinflammatory activity, suppression of β-amyloid and acetylcholinesterase formation, and anti-apoptosis effects .
Action Environment
The antimicrobial activity of this compound is influenced by several factors . Its interaction with cells is affected by the environment, including pH levels . It is also compatible with mammalian cell lines as well as with biocontrol fungi (BCF). BCF resistant to chitosan have low-fluidity membranes and high glucan/chitin ratios in their cell walls .
Direcciones Futuras
Chitosan and its derivatives, including Chitosan Tetramer, have immense potential for future research. They are being explored for their potential applications in various fields such as biomedical applications, environmental protection, and more . The goal of chitosan-based biomaterials research will continue to be the modification of chitosan that produces significant derivatives with better qualities .
Propiedades
IUPAC Name |
(3S,5S,6S)-5-amino-6-[(3S,5S,6S)-5-amino-6-[(3S,5S,6S)-5-amino-6-[(3S,5S,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;tetrahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46N4O17.4ClH/c25-9-15(35)18(6(2-30)39-21(9)38)43-23-11(27)17(37)20(8(4-32)41-23)45-24-12(28)16(36)19(7(3-31)42-24)44-22-10(26)14(34)13(33)5(1-29)40-22;;;;/h5-24,29-38H,1-4,25-28H2;4*1H/t5?,6?,7?,8?,9-,10-,11-,12-,13+,14?,15?,16?,17?,18+,19+,20+,21+,22-,23-,24-;;;;/m0..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYACONDITADORN-MNBTVNAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)O)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H](C([C@@H]([C@@H](O1)O[C@@H]2C(O[C@H]([C@H](C2O)N)O[C@@H]3C(O[C@H]([C@H](C3O)N)O[C@@H]4C(O[C@H]([C@H](C4O)N)O)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50Cl4N4O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743981 | |
| Record name | 2-Amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranose--hydrogen chloride (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
808.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117399-50-5 | |
| Record name | 2-Amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranose--hydrogen chloride (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




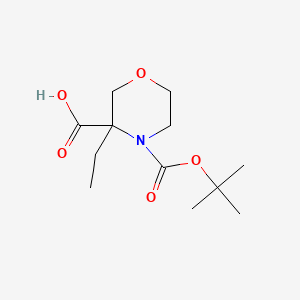
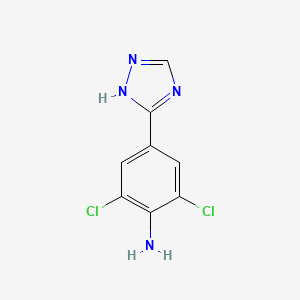
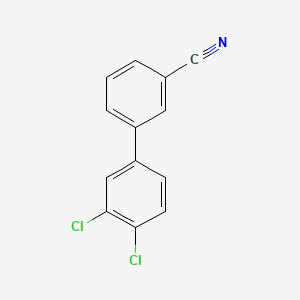
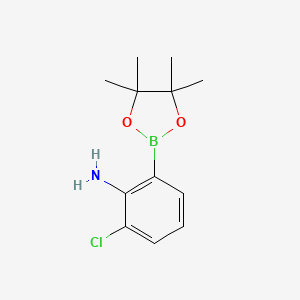

![5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B597831.png)
![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8S)-rel-](/img/structure/B597832.png)



